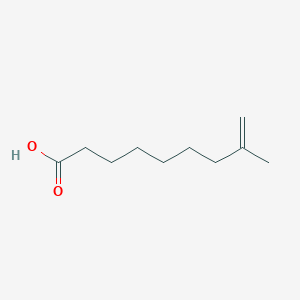

8-Methyl-8-nonenoic acid

Vue d'ensemble

Description

8-Methyl-8-nonenoic acid is a medium-chain fatty acid with the molecular formula C10H18O2. It is a branched-chain fatty acid that is a degradation by-product of dihydrocapsaicin, a compound found in chili peppers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Methyl-8-nonenoic acid can be synthesized through various chemical reactions. One common method involves the microbial production of the compound via fermentation processes. This method utilizes genetically engineered microorganisms to produce the desired fatty acid . Another approach involves the chemical synthesis of relevant CoA-precursors, which are then converted into this compound through enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods are advantageous due to their scalability and the ability to produce high yields of the compound. The use of recombinant DNA technology and metabolic engineering has further enhanced the efficiency of these production methods .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methyl-8-nonenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Complex Molecules

8-Methyl-8-nonenoic acid serves as a crucial precursor in the synthesis of complex molecules, particularly in the production of capsaicin, the compound responsible for the heat in chili peppers. Research indicates that this fatty acid derivative from the leucine/valine metabolic pathway significantly influences capsaicin biosynthesis. When supplied individually or in combination with vanillylamine, it enhances capsaicin production, thereby affecting its pungency levels in Capsicum species .

Biological Research

Metabolic Processes

In biological research, this compound is studied for its role in metabolic pathways. It acts as an agonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1), modulating energy metabolism and lipid accumulation in adipocytes. This compound influences several biochemical pathways, particularly during nutrient starvation, where it activates AMP-activated protein kinase (AMPK), suppressing lipogenic processes .

Case Study: Capsaicin Biosynthesis

A study demonstrated that varying levels of this compound among different Capsicum genotypes significantly affected capsaicin production. The research highlighted that higher concentrations of this compound correlated with increased capsaicin levels, showcasing its regulatory role in biosynthesis .

Industrial Applications

Microbial Production

The microbial production of this compound has been explored as a sustainable alternative to plant-based systems. Genetically modified strains of Escherichia coli have been developed to biosynthesize this fatty acid efficiently. This method not only enhances yield but also reduces reliance on agricultural land for biofuel production, addressing concerns related to food security and environmental sustainability .

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for capsaicin and other complex molecules |

| Biological Research | Modulates energy metabolism; influences lipid accumulation |

| Industrial Production | Microbial fermentation methods using genetically modified E. coli |

Pharmacological Insights

Therapeutic Potential

The pharmacological properties of this compound are under investigation for potential therapeutic benefits. Its ability to modulate energy metabolism suggests applications in obesity management and metabolic disorders. Studies indicate that this compound can influence cellular responses related to lipid metabolism, making it a candidate for further research in metabolic health .

Mécanisme D'action

The mechanism of action of 8-Methyl-8-nonenoic acid involves its interaction with specific molecular targets and pathways. One key pathway is the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and energy homeostasis. The compound also influences the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a transcriptional regulator involved in lipid and glucose metabolism . These interactions contribute to the compound’s effects on cellular processes such as lipogenesis and glucose uptake.

Comparaison Avec Des Composés Similaires

8-Methyl-8-nonenoic acid can be compared to other similar compounds, such as 8-Methyl-6-nonenoic acid and nonanoic acid. While these compounds share structural similarities, this compound is unique due to its specific branching and the presence of a double bond at the 8th position. This structural uniqueness contributes to its distinct biochemical properties and applications .

List of Similar Compounds:- 8-Methyl-6-nonenoic acid

- Nonanoic acid

- Methyl 8-methyl-nonanoate

Activité Biologique

8-Methyl-8-nonenoic acid (also known as 8-methyl nonenoic acid) is a branched-chain fatty acid that plays a significant role in various biological processes, particularly in the biosynthesis of capsaicin, the compound responsible for the pungency in chili peppers. This article explores its biological activity, mechanisms of action, and implications for health and agriculture based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its branched structure, which contributes to its unique biochemical properties. Its molecular formula is , and it is derived from the leucine/valine metabolic pathway. This compound's structural attributes allow it to participate in various enzymatic reactions, particularly those involved in fatty acid metabolism.

Role in Capsaicin Biosynthesis

The most notable biological activity of this compound is its involvement in capsaicin biosynthesis. Capsaicin is synthesized through the condensation of vanillylamine and this compound, catalyzed by a putative capsaicin synthase. Research indicates that variations in the levels of this compound directly influence capsaicin production, impacting the pungency of Capsicum species.

Key Findings:

- Influence on Capsaicin Levels : Higher concentrations of this compound correlate with increased capsaicin production in Capsicum cell cultures. Conversely, inhibition of its synthesis results in decreased capsaicin levels, demonstrating its regulatory role in this biosynthetic pathway .

- Gene Expression : Studies have shown that the ketoacyl synthase (KAS) gene, essential for synthesizing this compound, exhibits progressive expression during fruit development, suggesting a developmental regulation of capsaicin biosynthesis .

Biological Activity Against Pathogens

Recent studies have explored the antimicrobial properties of this compound. It has been demonstrated to exhibit bioactivity against various pathogens, including fungi such as Saprolegnia parasitica. This property suggests potential applications in agricultural practices as a natural fungicide.

Methodological Advances in Production

Research has also focused on optimizing the microbial production of this compound using genetically modified organisms. For instance, engineered strains of E. coli have been developed to produce this compound efficiently through fermentation processes. The identification and characterization of specific genes involved in its biosynthesis (e.g., FatB and KASIII) are crucial for enhancing production yields .

Case Studies

- Capsicum Cultivation : A study demonstrated that varying levels of this compound in different Capsicum genotypes significantly affected capsaicin production. This finding underscores the importance of this fatty acid in breeding programs aimed at enhancing flavor profiles in peppers .

- Agricultural Applications : The use of this compound as a natural herbicide has been investigated due to its ability to penetrate plant cell membranes effectively. Its potential as an eco-friendly alternative to synthetic herbicides presents promising avenues for sustainable agriculture .

Propriétés

IUPAC Name |

8-methylnon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h1,3-8H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFMEXVXKGDPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629101 | |

| Record name | 8-Methylnon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42150-00-5 | |

| Record name | 8-Methylnon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.